molecular formula C10H11BrN2O2 B6186524 4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine CAS No. 2639451-24-2

4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine

Cat. No. B6186524
CAS RN: 2639451-24-2
M. Wt: 271.1
InChI Key:
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Description

4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine (BTNNA) is a biologically active compound that has been studied extensively in scientific research. It is a member of the nitrobenzene family and is an important synthetic intermediate in the production of pharmaceuticals and other organic compounds. BTNNA has been studied for its potential applications in drug development, biochemical research, and pharmacology. In

Mechanism of Action

4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine is an aromatic nitro compound that is known to interact with enzymes and other proteins in biological systems. It is believed to interact with the active sites of enzymes, leading to a decrease in their catalytic activity. Furthermore, this compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It is also believed to interact with other proteins, such as receptors and transporters, leading to changes in their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It has also been shown to interact with certain receptors and transporters, leading to changes in their activity. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer properties, as well as to be an effective antioxidant.

Advantages and Limitations for Lab Experiments

The use of 4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine in laboratory experiments has a number of advantages and limitations. One of the primary advantages of using this compound is that it is relatively easy to synthesize and is commercially available. Furthermore, this compound is a stable compound and can be stored for long periods of time without degradation. Additionally, this compound is a relatively inexpensive compound and can be used in a variety of laboratory experiments.
The primary limitation of using this compound in laboratory experiments is that it is toxic and should be handled with caution. It should be handled in a well-ventilated area and protective clothing should be worn when handling the compound. Additionally, this compound should not be ingested or inhaled, as it can be harmful to humans.

Future Directions

The potential applications of 4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine are vast and the research on this compound is ongoing. Future research may focus on the development of new drugs and pharmaceuticals based on this compound, as well as the synthesis of other organic compounds. Additionally, further research may be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in drug development and pharmacology. Lastly, research may be conducted on the potential toxicity of this compound and ways to reduce its toxicity.

Synthesis Methods

4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine can be synthesized from nitrobenzene, bromine, and a base such as sodium hydroxide. The reaction proceeds as follows: nitrobenzene and bromine are mixed in a reaction flask, and the mixture is heated to a temperature of approximately 70°C. Sodium hydroxide is then added to the reaction flask, and the mixture is stirred for one hour. After stirring, the mixture is cooled to room temperature and the this compound separates out of the solution as a yellowish-orange solid.

Scientific Research Applications

4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine has been studied extensively in scientific research, particularly in the fields of drug development, biochemical research, and pharmacology. It has been used as a model compound to study the effects of nitrobenzene derivatives on biological systems. It has also been used in the synthesis of other compounds, such as aryl amines and nitroalkanes. Furthermore, this compound has been used in the development of new drugs and pharmaceuticals, as well as in the synthesis of other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine involves the nitration of 4-bromo-1-tetralone followed by reduction and amination.", "Starting Materials": [ "4-bromo-1-tetralone", "Nitric acid", "Sulfuric acid", "Hydrogen gas", "Palladium on carbon", "Ammonia" ], "Reaction": [ "Nitration of 4-bromo-1-tetralone using nitric acid and sulfuric acid to yield 4-bromo-2-nitro-1-tetralone", "Reduction of 4-bromo-2-nitro-1-tetralone using hydrogen gas and palladium on carbon to yield 4-bromo-2-amino-1-tetralone", "Cyclization of 4-bromo-2-amino-1-tetralone using ammonia to yield 4-bromo-2-amino-5,6,7,8-tetrahydronaphthalen-1-one", "Reduction of 4-bromo-2-amino-5,6,7,8-tetrahydronaphthalen-1-one using hydrogen gas and palladium on carbon to yield 4-bromo-2-amino-5,6,7,8-tetrahydronaphthalene", "Amination of 4-bromo-2-amino-5,6,7,8-tetrahydronaphthalene using ammonia to yield 4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine" ] }

CAS RN

2639451-24-2

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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